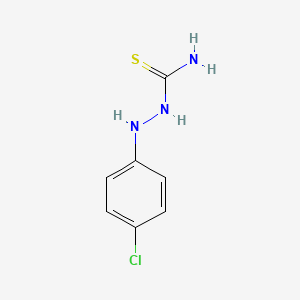

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

Description

Properties

IUPAC Name |

(4-chloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVVZHDEYSKSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377081 | |

| Record name | 2-(4-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-41-4 | |

| Record name | 2-(4-Chlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7382-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007382414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7382-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide, a derivative of hydrazinecarbothioamide, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN3S

- Molecular Weight : 189.68 g/mol

- IUPAC Name : this compound

The compound's structure includes a hydrazine group connected to a thioamide moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by interfering with the cell cycle.

- Case Study : In vitro studies demonstrated that this compound had an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant growth inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

- Activity Spectrum : It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects.

- Research Findings : A study reported that this compound showed an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group is crucial for enhancing the biological activity of the compound. Modifications to this group can lead to variations in potency and selectivity against different biological targets.

| Modification | Biological Activity | IC50 Value |

|---|---|---|

| Unsubstituted | Low activity | N/A |

| 4-Chloro | High activity | ~20 µM |

| 3-Bromo | Moderate activity | ~30 µM |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.

- Absorption : The compound shows good solubility in organic solvents, which may facilitate absorption.

- Metabolism : Preliminary studies suggest it undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Toxicity Profile : Toxicological assessments are ongoing, but initial findings indicate low toxicity at therapeutic doses .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of p-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information based on the magnetic properties of atomic nuclei.

- Infrared (IR) Spectroscopy : Identifies functional groups by measuring molecular vibrations.

- Mass Spectrometry : Determines molecular weight and structural information based on ionization patterns.

- X-ray Crystallography : Offers detailed information about the molecular structure in solid form.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens:

- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.78 µg/mL against Candida albicans, outperforming standard treatments like itraconazole .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 0.09 | |

| MRSA (various strains) | 0.78 | |

| Candida albicans | 0.04 |

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- In vitro studies have indicated that derivatives of hydrazinecarbothioamide can inhibit the growth of various cancer cell lines, including lung and colon adenocarcinoma cells. One study reported significant growth inhibition at concentrations as low as 3.16 µg/mL .

| Cancer Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|

| NCI-H460 (lung cancer) | 67% | |

| RKOp27 (colon adenocarcinoma) | 72% |

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays:

Preparation Methods

Reaction of Pyridine-4-carbohydrazide with 4-Chlorophenyl Isothiocyanate in Ethanol

This method synthesizes N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, a closely related hydrazinecarbothioamide derivative, via:

- Dissolving pyridine-4-carbohydrazide (isoniazid) in absolute ethanol (99.8%).

- Adding an equimolar amount of 4-chlorophenyl isothiocyanate.

- Refluxing the mixture for 2 hours.

- Cooling, pouring into cold water, filtering, washing with water and petroleum ether.

- Drying and recrystallizing from ethanol to obtain the pure compound.

This method yields a crystalline product characterized by spectral data and confirmed by X-ray crystallography, indicating high purity and structural integrity.

Hydrazinolysis of Isothiocyanate Derivatives in Ether or Alcoholic Media

According to a patent (WO2016111658A1), the preparation involves:

- Dissolving 4-substituted phenyl isothiocyanate derivative in diethyl ether.

- Adding hydrazine monohydrate dissolved in diethyl ether dropwise at room temperature.

- Formation of solid thiosemicarbazide derivatives precipitating during the reaction.

- Isolating the solid by filtration, washing with water and diethyl ether.

- Crystallizing the product from an appropriate solvent.

This method benefits from mild conditions (room temperature), simple workup, and good yields of the hydrazinecarbothioamide derivatives.

Hydrazinolysis in Propan-2-ol with Heating

Another approach involves:

- Reacting the starting isothiocyanate compound with a fivefold excess of hydrazine hydrate.

- Conducting the reaction in propan-2-ol solvent.

- Heating the mixture for approximately 2 hours.

- Subsequent isolation and purification steps.

This method is noted for efficient conversion and has been applied successfully in the synthesis of related hydrazinecarbothioamide compounds.

Comparative Data on Preparation Conditions and Yields

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic attack of the hydrazine's amino group on the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the hydrazinecarbothioamide structure. The reaction proceeds smoothly under mild conditions due to the high electrophilicity of the isothiocyanate carbon.

Purification and Characterization

- Purification: Commonly involves filtration of precipitated solids, washing with water and organic solvents (e.g., diethyl ether, petroleum ether), followed by recrystallization from ethanol or methanol to enhance purity.

- Characterization: Confirmed by melting point determination, elemental analysis, IR spectroscopy (notable C=S stretching around 1249–1255 cm^-1), ^1H-NMR (NH protons typically appear as singlets around 9.7–10.8 ppm), and sometimes X-ray crystallography for definitive structural confirmation.

Representative Spectral and Analytical Data

| Parameter | Typical Observation for this compound |

|---|---|

| Melting Point | Approximately 182–184 °C (varies with derivative) |

| IR Peaks | C=S stretch near 1250 cm^-1; NH stretch near 3260 cm^-1 |

| ^1H-NMR | NH protons as singlets in δ 9.7–10.8 ppm range |

| Elemental Analysis | Consistent with molecular formula C14H12ClN3S (values within ±0.4%) |

| Solubility | Soluble in methanol, acetone, DMSO; insoluble in water |

Summary and Recommendations

- The most straightforward and widely used method to prepare this compound is the reaction of 4-chlorophenyl isothiocyanate with hydrazine or hydrazine hydrate in an alcoholic or ether solvent.

- Reaction conditions are mild, typically at room temperature or under reflux, with reaction times ranging from 2 hours to overnight depending on solvent and temperature.

- Purification by recrystallization yields high-purity products suitable for further synthetic applications or biological evaluation.

- Structural confirmation by IR, NMR, elemental analysis, and X-ray crystallography ensures the reliability of the synthetic method.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide, and how can its purity be confirmed?

Methodological Answer: The synthesis typically involves condensation of 4-chlorophenylhydrazine with thiourea derivatives under reflux in ethanol or methanol. Key steps include controlling reaction temperature (70–80°C) and reaction time (4–6 hours). Purity is confirmed via FT-IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1177–1182 cm⁻¹, NH stretches at 3237–3265 cm⁻¹) and X-ray crystallography to resolve molecular geometry (e.g., bond lengths and angles of the hydrazinecarbothioamide backbone) .

Q. What factors influence the solubility of this compound in various solvents?

Methodological Answer: Solubility depends on solvent polarity, temperature, and co-solvent systems. For example:

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FT-IR : Confirm C=S (1177–1182 cm⁻¹), C=O (1686–1690 cm⁻¹), and aromatic C=C (1453–1546 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and NH hydrazine protons (δ 9.5–10.5 ppm).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights .

Advanced Research Questions

Q. How can isomerization during synthesis be controlled to ensure stereochemical purity?

Methodological Answer: Isomerization of intermediates (e.g., cis/trans isomers) is managed via:

- Selective Crystallization : Using solvents like ethanol or acetone to isolate the desired isomer .

- Lewis Acid Catalysis : AlCl₃ or HCl promotes cis→trans isomerization of hydrazinecarbothioamide derivatives .

- Chromatographic Separation : HPLC with chiral columns resolves enantiomers for high-purity yields .

Q. How do structural modifications impact biological activity in derivatives of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Substituent Position : Para-substituted chlorophenyl groups show higher enzyme inhibition (e.g., against Mycobacterium tuberculosis) than ortho/meta positions .

- Hydrazinecarbothioamide Backbone : Modulating NH groups improves hydrogen-bonding interactions with biological targets (e.g., DNA gyrase) .

Q. What crystallographic parameters are critical for resolving the compound’s molecular geometry?

Methodological Answer: X-ray diffraction data analysis focuses on:

Q. How can thermodynamic properties guide formulation design?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>250°C), ensuring stability during processing .

- DSC : Melting points (e.g., 262°C) correlate with crystalline purity .

- Hansen Solubility Parameters : Predict compatibility with excipients (e.g., δD = 18.5 MPa¹/², δH = 8.2 MPa¹/²) .

Q. What computational strategies predict target interactions for drug development?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., enoyl-ACP reductase) with ∆G values < -8 kcal/mol indicating strong affinity .

- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.